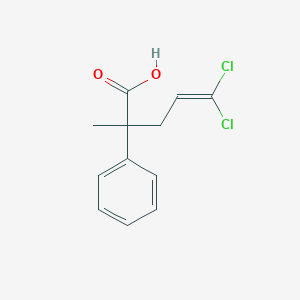

5,5-Dichloro-2-methyl-2-phenylpent-4-enoic acid

Vue d'ensemble

Description

5,5-Dichloro-2-methyl-2-phenylpent-4-enoic acid is an organic compound with the molecular formula C12H12Cl2O2 It is characterized by the presence of two chlorine atoms, a methyl group, and a phenyl group attached to a pentenoic acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dichloro-2-methyl-2-phenylpent-4-enoic acid typically involves the chlorination of 2-methyl-2-phenyl-pent-4-enoic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions. Common reagents used in this synthesis include chlorine gas or other chlorinating agents, and the reaction is often conducted in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reagent concentrations, to achieve high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the removal of impurities and by-products.

Analyse Des Réactions Chimiques

Halolactonization Reactions

The compound’s α,β-unsaturated carboxylic acid structure enables participation in halolactonization , a key electrophilic addition reaction.

Key Findings:

- Mechanism : Reactions with electrophilic halogen sources (e.g., DCDMH, NBS) proceed via a concerted asynchronous pathway involving nucleophilic attack by the carboxylic acid oxygen on a halogenated carbocation intermediate .

- Diastereoselectivity :

- Solvent Effects : In CH₂Cl₂, reactions yield mixed anti/syn diastereomers (e.g., 60:40 d.r. with DCDMH).

- Protic Solvents : Methanol disrupts syn-directing hydrogen bonds, favoring anti-addition products (>99:1 d.r.) .

- Additives : Quinuclidine enhances anti-selectivity by deprotonating the carboxylic acid, accelerating lactonization .

Example Reaction :

text5,5-Dichloro-2-methyl-2-phenylpent-4-enoic acid + NBS (CH₂Cl₂) → Bromolactones (anti:syn ≈ 71:29 d.r.)

Data Table: Halolactonization Outcomes with Different Reagents

| Halogen Source | Solvent | d.r. (anti:syn) | Yield (%) |

|---|---|---|---|

| DCDMH | CH₂Cl₂ | 60:40 | 69 |

| NBS | CH₂Cl₂ | 71:29 | 65 |

| DBDMH | CH₂Cl₂ | 69:31 | 75 |

| DCDMH | MeOH | >99:1 | 92 |

Nucleophilic Substitution at the Dichlorinated Carbon

The 5,5-dichloro group undergoes SN2 reactions with strong nucleophiles (e.g., hydroxide, amines), though steric hindrance from the methyl and phenyl groups limits reactivity.

Key Findings:

- Hydrolysis : Under basic conditions (e.g., NaOH/H₂O), dichloro groups may hydrolyze to diols, though competing elimination is common .

- Ammonolysis : Reaction with NH₃ in ethanol yields amino derivatives, but low yields are reported due to steric effects .

Decarboxylation and Elimination

The carboxylic acid moiety participates in thermal decarboxylation or acid-catalyzed elimination :

Key Pathways:

- Decarboxylation : Heating above 150°C releases CO₂, forming 5,5-dichloro-2-methyl-2-phenylpent-4-ene .

- Elimination : In H₂SO₄, dehydration yields conjugated dienes or chlorinated alkenes .

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines under standard conditions:

Reactions:

- Esterification :

- Amidation :

Reaction with NH₃ or primary amines forms amides, though steric bulk reduces efficiency .

Cyclopropane Ring-Opening Reactions

Though not directly observed for this compound, analogous dichlorinated alkenoic acids undergo electrophilic ring-opening (e.g., with HCl or Hg²⁺ salts) to form allylic chlorides or mercurated products .

Photochemical and Catalytic Transformations

- UV Irradiation : Promotes radical chlorination or C-Cl bond cleavage, yielding chloroalkenes .

- Catalytic Hydrogenation : Pd/C reduces the double bond to form saturated analogs, retaining dichloro groups .

Critical Analysis of Mechanistic Insights

Computational studies (e.g., ab initio dynamics) highlight the role of noncovalent interactions (e.g., hydrogen bonding) in directing stereochemistry during halolactonization . The methyl and phenyl groups sterically shield the β-carbon, favoring anti-addition in polar solvents.

For further experimental validation, consult primary sources from PMC, RSC, and Sigma-Aldrich.

Applications De Recherche Scientifique

Halolactonization Reactions

5,5-Dichloro-2-methyl-2-phenylpent-4-enoic acid has been utilized in halolactonization reactions, which are critical for synthesizing chlorolactones. These reactions involve electrophilic addition to alkenes, where the compound serves as a substrate to produce various chlorinated products with good yields and selectivity. For instance, studies have shown that using different electrophilic halogenating agents can yield chlorolactones with varying diastereoselectivity, confirming the compound's utility in synthetic organic chemistry .

Catalytic Applications

The compound has been explored as a precursor for developing heterogeneous catalysts. Research indicates that materials derived from this compound can act as effective organocatalysts in enantioselective reactions, such as the chlorolactonization of 4-substituted pentenoic acids. These catalysts demonstrate moderate enantioselectivities but represent a novel approach in the field of asymmetric synthesis .

Chiral Ligands

In addition to its role as a substrate, derivatives of this compound have been employed as chiral ligands in catalysis. These ligands facilitate asymmetric transformations by enhancing the selectivity of reactions involving alkenes and other substrates. The use of these ligands has been shown to improve the efficiency and selectivity of various catalytic processes .

Case Study 1: Enantioselective Chlorolactonization

A study investigated the use of this compound in the enantioselective chlorolactonization of alkenes. The researchers found that varying the electrophilic halogenating agent significantly influenced the yield and selectivity of the resulting chlorolactones. The findings highlighted not only the compound's versatility but also its potential for further optimization in synthetic pathways .

Case Study 2: Heterogeneous Catalysis

In another study, spherical nanoparticles incorporating chiral units derived from this compound were synthesized and tested as heterogeneous catalysts for alkene dihydroxylation. The results showed excellent enantioselectivities comparable to traditional homogeneous catalysts, demonstrating the compound's potential in developing sustainable catalytic systems .

Mécanisme D'action

The mechanism of action of 5,5-Dichloro-2-methyl-2-phenylpent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the phenyl group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Pentenoic acid: A structurally related compound with a similar pentenoic acid backbone but lacking the chlorine and phenyl groups.

2-Methyl-2-phenyl-pent-4-enoic acid: Similar structure but without the chlorine atoms.

Uniqueness

5,5-Dichloro-2-methyl-2-phenylpent-4-enoic acid is unique due to the presence of both chlorine atoms and a phenyl group, which confer distinct chemical and biological properties

Activité Biologique

5,5-Dichloro-2-methyl-2-phenylpent-4-enoic acid (often referred to as the compound) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two chlorine atoms and a phenyl group. Its chemical formula is , and it exhibits properties typical of carboxylic acids, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation. This inhibition can lead to reduced cancer cell growth, suggesting potential anticancer properties.

- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties against certain bacterial strains. This activity is thought to stem from its ability to disrupt cellular processes within microbial cells.

Anticancer Activity

A significant body of research has explored the anticancer potential of this compound. In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Hela (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Reduced viability |

These findings suggest that the compound could be developed into a therapeutic agent for cancer treatment .

Antimicrobial Activity

In antimicrobial studies, this compound exhibited activity against several pathogenic bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Antiproliferative Effects : A recent study evaluated the antiproliferative effects of the compound on various cancer cell lines. Results indicated significant inhibition of cell growth at concentrations above 10 µM, with a notable increase in apoptotic markers observed through flow cytometry analysis.

- Evaluation of Antimicrobial Properties : Another study assessed the antimicrobial efficacy against common pathogens. The results showed that the compound effectively inhibited bacterial growth, particularly against Gram-positive bacteria, suggesting a mechanism involving membrane disruption or enzyme inhibition .

Propriétés

IUPAC Name |

5,5-dichloro-2-methyl-2-phenylpent-4-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O2/c1-12(11(15)16,8-7-10(13)14)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPDKVBMIPGAGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C(Cl)Cl)(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2014836-55-4 | |

| Record name | 5,5-dichloro-2-methyl-2-phenylpent-4-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.